molecular formula C8H18 B1346964 2,3-Dimethylhexane CAS No. 584-94-1

2,3-Dimethylhexane

Cat. No.: B1346964
CAS No.: 584-94-1
M. Wt: 114.23 g/mol
InChI Key: JXPOLSKBTUYKJB-UHFFFAOYSA-N
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Description

2,3-Dimethylhexane is a branched alkane with the molecular formula C₈H₁₈. It is one of the structural isomers of octane, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the hexane chain. This compound is a colorless liquid at room temperature and is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylhexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups using a Friedel-Crafts alkylation reaction. This reaction typically requires a strong acid catalyst, such as aluminum chloride (AlCl₃), and occurs under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller, more useful compounds, including branched alkanes like this compound. The catalytic cracking process is carried out at high temperatures and pressures in the presence of a catalyst, such as zeolites .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylhexane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethylhexane is utilized in various scientific research applications, including:

Mechanism of Action

As an alkane, 2,3-Dimethylhexane primarily interacts with other molecules through van der Waals forces. Its non-polar nature makes it an effective solvent for non-polar substances. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

2,3-Dimethylhexane is similar to other branched alkanes, such as:

  • 2,2-Dimethylhexane
  • 3,3-Dimethylhexane
  • 2,4-Dimethylhexane

Uniqueness: The unique positioning of the methyl groups in this compound affects its physical and chemical properties, such as boiling point and reactivity, distinguishing it from its isomers. For example, this compound has a different boiling point compared to 2,2-Dimethylhexane due to the difference in molecular structure .

Properties

IUPAC Name

2,3-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-6-8(4)7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPOLSKBTUYKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID40862240
Record name 2,3-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,3-Dimethylhexane
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Vapor Pressure

23.4 [mmHg]
Record name 2,3-Dimethylhexane
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CAS No.

584-94-1
Record name (±)-2,3-Dimethylhexane
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Record name 2,3-Dimethylhexane
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Record name 2,3-DIMETHYLHEXANE
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Record name 2,3-Dimethylhexane
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Record name 2,3-dimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key physical and chemical properties of 2,3-Dimethylhexane?

A1: this compound is a branched alkane with the molecular formula C8H18. Its molecular weight is 114.23 g/mol. Key physical properties include its boiling point, melting point, density, and refractive index, all of which have been meticulously determined at various temperatures. []

Q2: How does the structure of this compound relate to its properties, particularly its fluorescence lifetime?

A2: Research indicates that increasing the branching in alkane molecules like this compound correlates with an increase in the non-activated decay pathway of its fluorescence lifetime. This non-activated decay is primarily attributed to intersystem crossing, leading to the formation of radical intermediates through C-H or C-C bond rupture. Conversely, the temperature-dependent decay, identified as internal conversion, is linked to molecular elimination reactions, predominantly of H2. []

Q3: Can you elaborate on the use of molecular descriptors in understanding the properties of this compound?

A3: Yes, molecular descriptors derived from graph theory, specifically "graph valence shells," have been used to characterize this compound. These descriptors, based on the count of valence shells for vertices in molecular graphs, offer insights into the structural features of the molecule. Notably, a relationship exists between these descriptors and the path numbers of the molecular graph, particularly for paths of length two. This approach has proven valuable in predicting properties like boiling point, entropy, and density of various molecules, including isomers of octane. []

Q4: Has this compound been studied in the context of enantiomeric separation?

A4: Absolutely. this compound, being chiral, presents a challenge in enantiomeric separation due to the lack of functional groups. Gas chromatographic enantioseparation has been achieved using modified cyclodextrins as chiral selectors. The effectiveness of separation is heavily influenced by the cyclodextrin's substitution pattern and cavity size. Notably, complete enantioselectivity loss is observed when linear dextrins ("acyclodextrins") are used instead, highlighting the potential role of molecular inclusion in the enantiorecognition process. []

Q5: Are there any studies on the solubility of this compound in supercritical fluids?

A5: Yes, the solubility of this compound in supercritical carbon dioxide has been investigated. Researchers observed the presence of crossover pressures for this solute at specific temperatures. The mole fraction solubilities were effectively correlated using the Adachi and Lu equation for each isotherm studied. []

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